Bromoclenbuterol

Descripción general

Descripción

Bromoclenbuterol is a chemical compound that is structurally related to clenbuterol, a sympathomimetic amine used for breathing disorders as a decongestant and bronchodilator. This compound is identified as a process-related impurity during the synthesis of clenbuterol . It shares some structural and pharmacological similarities with clenbuterol, but its presence as an impurity necessitates careful characterization and analysis .

Aplicaciones Científicas De Investigación

Bromoclenbuterol has several scientific research applications, including:

Chemistry: It is used as a reference standard in analytical chemistry to study the impurities in clenbuterol synthesis.

Biology: Research on this compound helps understand its biological activity and potential effects on living organisms.

Medicine: Although primarily an impurity, studying this compound can provide insights into the safety and efficacy of clenbuterol as a pharmaceutical agent.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of bromoclenbuterol typically involves the bromination of clenbuterol. This process can be carried out using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired position on the clenbuterol molecule .

Industrial Production Methods: In an industrial setting, the production of this compound may involve multi-step synthesis processes that include the preparation of intermediates, bromination, and purification steps. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions: Bromoclenbuterol can undergo various chemical reactions, including:

Oxidation: this compound can be oxidized to form different oxidation products depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can convert this compound to its corresponding reduced forms.

Substitution: this compound can participate in substitution reactions where the bromine atom is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide are often employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxide, while reduction may produce this compound alcohol .

Mecanismo De Acción

Bromoclenbuterol, like clenbuterol, is a beta-2 adrenergic receptor agonist. It stimulates the beta-2 receptors, leading to the activation of adenylyl cyclase and an increase in cyclic adenosine monophosphate (cAMP) levels. This results in smooth muscle relaxation, bronchodilation, and increased metabolic rate. The molecular targets and pathways involved include the beta-2 adrenergic receptors and the downstream signaling pathways that regulate muscle relaxation and metabolism .

Comparación Con Compuestos Similares

Clenbuterol: A beta-2 agonist used for breathing disorders.

Salbutamol: Another beta-2 agonist with similar bronchodilator effects.

Epinephrine: A sympathomimetic amine with broader adrenergic activity.

Uniqueness of Bromoclenbuterol: this compound is unique due to its presence as an impurity in clenbuterol synthesis. Its structural similarity to clenbuterol allows it to exhibit similar pharmacological effects, but its role as an impurity necessitates careful monitoring and control during the production of clenbuterol .

Actividad Biológica

Bromoclenbuterol is a synthetic compound belonging to the class of beta-adrenergic agonists, which are primarily known for their bronchodilator effects. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound, with the chemical formula and a molecular weight of approximately 321.64 g/mol, is structurally related to other beta-agonists such as clenbuterol. Its synthesis involves several steps, including the reaction of 4-amino-3-chloroacetophenone with bromine and tert-butylamine, followed by reduction processes that confirm its structure through techniques like NMR and mass spectrometry .

This compound exerts its effects primarily through selective activation of beta-2 adrenergic receptors (β2-AR). This activation leads to various physiological responses:

- Bronchodilation : By relaxing bronchial smooth muscles, this compound alleviates symptoms of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).

- Increased Lipolysis : this compound enhances lipolysis in adipose tissue, promoting fat loss which has made it popular in weight management contexts.

- Muscle Hypertrophy : The compound is noted for its anabolic effects, stimulating muscle growth and improving physical performance in various animal studies .

Table 1: Summary of Biological Activities

Case Studies and Research Findings

- Respiratory Effects : A study demonstrated that this compound significantly improved airflow in animal models with induced asthma. The compound was found to have a longer duration of action compared to traditional bronchodilators .

- Weight Management : Research indicates that this compound can aid in weight loss by enhancing metabolic rate and promoting fat oxidation. In a controlled trial involving obese rats, those treated with this compound exhibited a marked reduction in body fat percentage compared to controls .

- Muscle Growth : In a comparative study of various beta-agonists, this compound was shown to be effective in promoting muscle hypertrophy without significant side effects commonly associated with anabolic steroids . This has led to its investigation as a potential therapeutic agent for muscle-wasting diseases.

Safety and Side Effects

While this compound exhibits promising biological activity, it is essential to consider its safety profile. Common side effects reported include:

- Increased heart rate (tachycardia)

- Tremors

- Anxiety

- Potential cardiovascular complications with prolonged use

Due to these side effects, the use of this compound is regulated in many countries, particularly in sports and veterinary medicine.

Propiedades

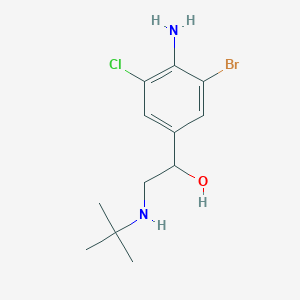

IUPAC Name |

1-(4-amino-3-bromo-5-chlorophenyl)-2-(tert-butylamino)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BrClN2O/c1-12(2,3)16-6-10(17)7-4-8(13)11(15)9(14)5-7/h4-5,10,16-17H,6,15H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBROAKIHDILEQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(C1=CC(=C(C(=C1)Br)N)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BrClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80376770 | |

| Record name | Bromoclenbuterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37153-52-9 | |

| Record name | Bromoclenbuterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bromoclenbuterol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4KJ88YP4R5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: How is Bromoclenbuterol detected and quantified in complex matrices?

A1: Gas chromatography/mass spectrometry (GC/MS) proves effective in identifying and quantifying this compound within complex mixtures. Researchers have successfully employed both electron impact (EI) and chemical ionization (CI) techniques with this method. The analysis is enhanced by derivatizing this compound into trimethylsilyl ethers and boronated derivatives. [] This approach allows for the differentiation of this compound from other compounds, even those with similar structures. You can find more details about this analytical approach in the research paper titled "Structural elucidation of clenbuterol- and mabuterol-like compounds in complex matrices using silylated and n-butylboronate derivatives by gas chromatography/electron impact and chemical ionization mass spectrometry". []

Q2: Why is this compound considered a critical impurity in Clenbuterol production?

A2: this compound is identified as a critical impurity during the manufacturing of Clenbuterol. [] While the exact reason for this classification isn't elaborated upon in the provided research, it suggests that even small amounts of this compound could potentially impact the safety and efficacy of the final Clenbuterol product. This highlights the importance of strict quality control measures throughout the production process.

Q3: What analytical techniques are used to determine the presence of this compound in food products?

A3: High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) is a highly sensitive and reliable method for detecting this compound in food samples, specifically pork and pork liver. [] This technique can quantify this compound at trace levels, ensuring food safety and regulatory compliance. For a deeper understanding of this method and its application, refer to the research article titled "Determination of 22 β-agonists in pork and pork liver by high performance liquid chromatography-tandem mass spectrometry." []

Q4: Can you explain the application of Molecularly Imprinted Solid-Phase Extraction (MISPE) in this compound analysis?

A4: MISPE, a highly selective extraction technique, effectively isolates and concentrates this compound from complex sample matrices. [] This method utilizes a molecularly imprinted polymer (MIP) specifically designed to bind with this compound or its structural analogs. The research paper "Determination of clenbuterol in bovine liver by combining matrix solid-phase dispersion and molecular imprinted solid-phase extraction followed by liquid chromatography/electrospray ion trap multiple-stage mass spectrometry" details the use of MISPE with this compound as a template for clenbuterol analysis, demonstrating its efficiency and selectivity. [] This approach significantly enhances the sensitivity and accuracy of analytical methods used for detecting this compound in various samples.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.